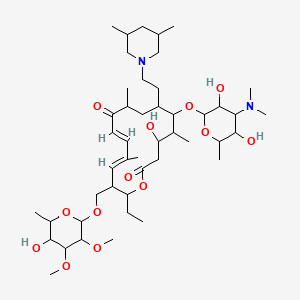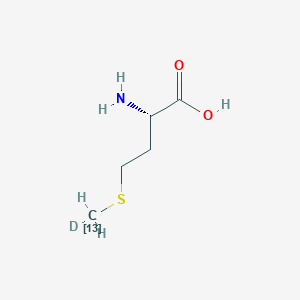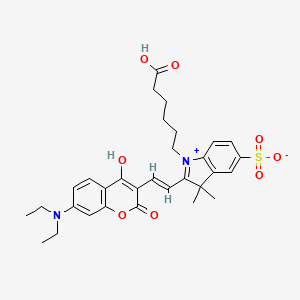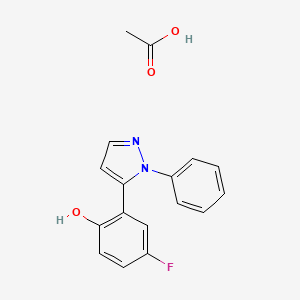
i-O-methylhexopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
i-O-methylhexopyranoside: is a methylated derivative of hexopyranoside, a type of sugar molecule. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the hexopyranose ring. Hexopyranosides are six-membered ring structures that are commonly found in various biological systems. The methylation of hexopyranosides can alter their chemical properties and biological activities, making them useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of i-O-methylhexopyranoside typically involves the methylation of hexopyranoside. One common method is the reaction of hexopyranoside with methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as crystallization, distillation, and chromatography are commonly used in the purification process.
化学反応の分析
Types of Reactions: i-O-methylhexopyranoside can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles in the presence of a suitable solvent.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted hexopyranosides with different functional groups.
科学的研究の応用
i-O-methylhexopyranoside has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can also serve as a model compound for studying the reactivity and properties of methylated sugars.
Biology: Employed in the study of carbohydrate metabolism and enzyme-substrate interactions. It can be used as a substrate for glycosidases and other carbohydrate-processing enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development. Methylated sugars like this compound may exhibit unique biological activities that can be harnessed for medicinal purposes.
Industry: Utilized in the production of specialty chemicals, flavors, and fragrances. It can also be used as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of i-O-methylhexopyranoside involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in carbohydrate metabolism. The methoxy group may influence the binding affinity and specificity of the compound for these enzymes, thereby modulating their activity. Additionally, the compound’s chemical properties, such as its ability to undergo oxidation and reduction reactions, can contribute to its overall biological effects.
類似化合物との比較
i-O-methylhexopyranoside can be compared with other methylated hexopyranosides, such as:
- Methyl 2,3,4,6-tetra-O-methylhexopyranoside
- Methyl 4-O-(4-O-methylhexopyranosyl)hexopyranoside
These compounds share similar structural features but differ in the number and position of methoxy groups. The unique arrangement of methoxy groups in this compound can result in distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C46H80N2O13 |
|---|---|
分子量 |
869.1 g/mol |
IUPAC名 |
(11E,13E)-6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C46H80N2O13/c1-13-36-33(24-57-46-44(56-12)43(55-11)40(53)31(8)59-46)19-25(2)14-15-34(49)28(5)20-32(16-17-48-22-26(3)18-27(4)23-48)42(29(6)35(50)21-37(51)60-36)61-45-41(54)38(47(9)10)39(52)30(7)58-45/h14-15,19,26-33,35-36,38-46,50,52-54H,13,16-18,20-24H2,1-12H3/b15-14+,25-19+ |
InChIキー |
JTSDBFGMPLKDCD-PKKFATPISA-N |
異性体SMILES |
CCC1C(/C=C(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CC(CC(C3)C)C)C)\C)COC4C(C(C(C(O4)C)O)OC)OC |
正規SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CC(CC(C3)C)C)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid](/img/structure/B12058962.png)


![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12058982.png)

